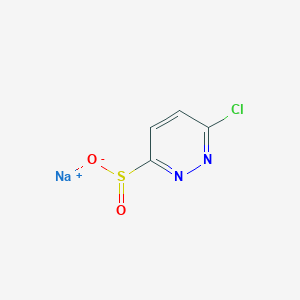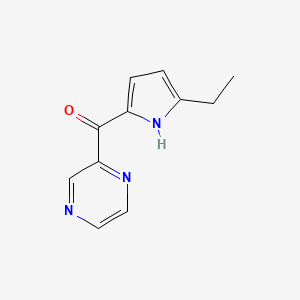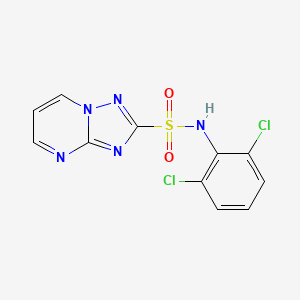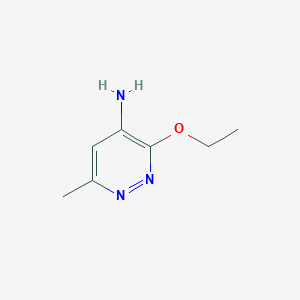![molecular formula C6H6N4O B15246736 5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C₆H₆N₄O and a molecular weight of 150.1380 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 5-amino-1H-1,2,3-triazole with acetyl acetone or ethyl acetoacetate in the presence of piperidine . This reaction proceeds under mild conditions and yields the desired product with high regioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby disrupting metabolic pathways in microorganisms or cancer cells . The compound’s ability to bind to these targets is often mediated by hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dimethyl-[1,2,3]triazolo[1,5-a]pyrimidine: Similar in structure but with an additional methyl group at the 7-position.
5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7(4H)-one: Differing by the presence of a keto group instead of a hydroxyl group at the 7-position.
Uniqueness
5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
5-methyl-1H-triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-6(11)10-5(8-4)3-7-9-10/h2-3,9H,1H3 |
InChI-Schlüssel |
RTJRDAYYVXLNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C(=N1)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)



![2h-Pyrazino[1,2-a]azocine](/img/structure/B15246681.png)
![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)


![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)

![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)


